molecular formula C14H21FN2 B7792613 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine

Cat. No.: B7792613
M. Wt: 236.33 g/mol
InChI Key: YHEJSJMRHMGUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is a piperazine derivative featuring a 4-fluorophenyl ethyl substituent and methyl groups at the 2- and 6-positions of the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with neurotransmitter transporters, enzymes, and receptors. The fluorophenyl moiety enhances lipophilicity and metabolic stability, while the ethyl linker and dimethyl substitution may influence conformational flexibility and binding selectivity .

Properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-2,6-dimethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-11-9-16-10-12(2)17(11)8-7-13-3-5-14(15)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEJSJMRHMGUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine typically involves the reaction of 4-fluorophenylethylamine with 2,6-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Alkylation/Substitution

  • Mechanism : The amine groups in the piperazine ring react with alkyl halides (e.g., 2-(4-fluorophenyl)ethyl bromide) under basic conditions to form quaternary ammonium salts.

  • Reactions :

    • Alkylation : The ethyl group attached to the piperazine can undergo further alkylation if reactive sites remain.

    • Substitution : The fluorophenyl group may participate in nucleophilic aromatic substitution if activated by electron-withdrawing groups, though fluorine’s high electronegativity typically limits this reactivity without additional activation .

Acid-Base Reactions

  • Salts Formation : The secondary amines in the piperazine ring react with acids (e.g., HCl) to form dihydrochloride salts. This is exemplified in related piperazine derivatives, where HCl treatment yields stable salts .

Coupling Reactions

  • Suzuki-Miyaura Coupling : If the compound contains a halide (e.g., bromide) or another leaving group, it can participate in cross-coupling reactions. For instance, piperazine derivatives with aryl halides have been used in Suzuki coupling to form biaryl compounds, though direct evidence for this specific compound is limited .

Mechanistic Insights

  • Alkylation : The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the alkyl halide. Steric hindrance from the 2,6-dimethyl groups may reduce reactivity compared to unsubstituted piperazines.

  • Acid-Base Behavior : The piperazine’s basicity (pKa ~9–10) enables protonation, forming a stable ammonium salt. This is critical for solubility and stability in aqueous environments .

Scientific Research Applications

Pharmacological Applications

Dopamine Transporter Inhibition

FEPDMP and its derivatives have been studied for their ability to inhibit the dopamine transporter (DAT), which is crucial in treating conditions related to dopaminergic dysregulation, such as addiction and attention-deficit hyperactivity disorder (ADHD). Research indicates that compounds with a similar piperazine scaffold demonstrate significant DAT inhibition, which can lead to therapeutic effects in psychostimulant use disorders. For instance, modifications to the piperazine structure have been shown to enhance DAT affinity while minimizing undesirable side effects like cardiotoxicity associated with hERG channel inhibition .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of piperazine derivatives. FEPDMP analogs have been evaluated for their inhibitory effects on viral proteases, particularly those involved in Flavivirus infections. The structure-activity relationship studies suggest that specific substitutions on the piperazine ring can enhance antiviral activity, making these compounds candidates for further development in antiviral therapies .

Neuroleptic Effects

The compound has also been investigated for its neuroleptic properties, which may be beneficial in treating schizophrenia and other psychotic disorders. Its action on dopamine D2 receptors suggests a potential role as an antipsychotic agent with a reduced risk of extrapyramidal side effects due to its 5-HT2 receptor antagonism .

Structure-Activity Relationships (SAR)

Understanding the SAR of FEPDMP is critical for optimizing its pharmacological properties. The following table summarizes key findings from various studies regarding modifications to the compound's structure and their effects on biological activity.

Modification Effect on DAT Affinity Effect on hERG Affinity Comments
Methyl group additionIncreasedDecreasedEnhances selectivity for DAT
Variations in aromatic ringsVariableVariableCertain substitutions improve metabolic stability
Chiral center resolutionImproved binding profilesLowered cardiotoxicity riskEssential for developing safer drug candidates

Case Studies

Several case studies highlight the therapeutic potential of FEPDMP:

  • Study on Psychostimulant Use Disorder : A study demonstrated that specific analogs of FEPDMP effectively reduced cocaine and methamphetamine self-administration behaviors in rodent models, indicating a promising avenue for addiction treatment .
  • Antiviral Efficacy Against Zika Virus : In vitro assays revealed that certain derivatives exhibited potent inhibition of Zika virus proteases, suggesting their use as leads in developing antiviral therapies .
  • Neuroleptic Activity Assessment : Clinical trials involving piperazine derivatives showed promising results in managing symptoms of schizophrenia with minimal extrapyramidal side effects, supporting their further development as neuroleptics .

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Dopamine Transporter (DAT) Affinity and Selectivity

  • GBR 12909 Derivatives: Compound 33 (racemic 3-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-1-(3-fluorophenyl)-propan-1-ol) exhibits DAT affinity comparable to or exceeding that of GBR 12909, with improved selectivity over the serotonin transporter (SERT) . However, the absence of a 3-fluorophenyl group (as in Compound 33) might lower potency.
  • Self-Administration Studies :

    • The structurally related 1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine () maintains self-administration in primates at doses similar to cocaine (0.03–1.0 mg/kg/injection), indicating reinforcing properties linked to DAT inhibition. The target compound’s ethyl-fluorophenyl group may confer similar behavioral effects but requires empirical validation .

Serotonergic Activity

  • 5-HT Receptor Agonists: 1-Piperazinyl-6-chloropyrazine () acts as a 5-HT1&2 agonist, stimulating oxytocin secretion via 5-HT2 receptors. However, the dimethylpiperazine moiety may alter receptor subtype selectivity .

Structural Modifications and Physicochemical Properties

  • Bis(4-fluorophenyl)methyl Derivatives: 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine () adopts a chair conformation in the piperazine ring, with a dihedral angle of 69.10° between fluorophenyl groups. The target compound’s 2,6-dimethyl groups likely enforce a similar chair conformation, optimizing interactions with hydrophobic binding pockets .
  • Tyrosine Kinase Inhibitors :
    • 1-(4-Fluorobenzyl)piperazine derivatives () exploit the fluorophenyl fragment for kinase inhibition. The target compound’s ethyl linker may improve solubility compared to benzyl-linked analogs, though this requires pharmacokinetic validation .

Data Tables

Table 1: Structural and Functional Comparison with Key Analogs

Compound Key Structural Features Biological Activity Reference
Target Compound 2,6-Dimethylpiperazine, 4-fluorophenyl ethyl Underexplored; hypothesized DAT/SERT activity
GBR 12909 Bis(4-fluorophenyl)methoxyethyl, phenylpropyl High DAT affinity (IC₅₀ ~10 nM)
Compound 33 (GBR derivative) Benzhydryloxyethyl, 3-fluorophenyl Enhanced DAT selectivity over SERT
1-Piperazinyl-6-chloropyrazine Chloropyrazine, unsubstituted piperazine 5-HT1&2 agonist; stimulates oxytocin
1-(4-Fluorobenzyl)piperazine Fluorobenzyl, acylated piperazine Tyrosine kinase inhibition (IC₅₀ <1 μM)

Table 2: Physicochemical Properties

Property Target Compound GBR 12909 1-(4-Fluorobenzyl)piperazine
Molecular Weight ~290 g/mol ~529 g/mol ~230 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~5.8 ~2.8
Solubility Moderate (ethyl linker) Low (bulky substituents) Moderate (benzyl group)

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s DAT/SERT affinity and 5-HT receptor interactions remain uncharacterized. Comparative studies with GBR 12909 and serotonergic agonists are warranted.
  • Synthetic Feasibility : and describe purification via cation-exchange cartridges and reflux conditions, which could be adapted for large-scale synthesis .

Biological Activity

1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-fluorophenyl group and two methyl groups. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which are critical for its biological activity. The structure can be represented as follows:

C13H18FN2\text{C}_{13}\text{H}_{18}\text{F}\text{N}_{2}

This compound interacts with various biological targets, including receptors and enzymes. Its mechanism of action typically involves:

  • Binding to Receptors : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production, thus exhibiting potential in treating hyperpigmentation disorders.

1. Antimelanogenic Activity

Recent studies have highlighted the antimelanogenic effects of piperazine derivatives. In particular, compounds similar to this compound have demonstrated significant inhibitory activity against Agaricus bisporus tyrosinase, with IC50 values indicating potent enzyme inhibition:

CompoundIC50 (μM)Remarks
This compoundTBDPotential for skin whitening applications
Kojic Acid17.76Reference compound

This suggests that the compound could be developed for cosmetic applications targeting skin pigmentation issues.

2. Anticonvulsant Activity

Piperazine derivatives have also been evaluated for their anticonvulsant properties. In animal models, compounds with structural similarities to this compound showed protective effects in seizure models:

CompoundDose (mg/kg)Protection Observed
19300MES test at 0.5 h
24100MES test at 4 h

These findings indicate that modifications in the piperazine structure can lead to varying degrees of anticonvulsant efficacy.

3. Dopamine Transporter Inhibition

Research has indicated that compounds related to this compound may act as atypical dopamine transporter (DAT) inhibitors. This activity is particularly relevant for developing treatments for psychostimulant abuse:

  • Case Study : In preclinical models, certain derivatives were found to reduce the reinforcing effects of cocaine by modulating DAT conformation via sigma-1 receptor interactions.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities. The results indicated that fluorinated compounds exhibited enhanced lipophilicity and biological activity compared to their non-fluorinated counterparts .
  • In Vivo Studies : Animal studies demonstrated that specific piperazine derivatives could effectively reduce seizure activity in rodent models when administered at optimal doses . These findings support further exploration into their therapeutic potential.
  • Molecular Docking Studies : Computational analyses have provided insights into the binding modes of these compounds to target enzymes and receptors, facilitating the design of more potent analogs .

Q & A

Q. What are the standard synthetic routes for preparing 1-[2-(4-Fluorophenyl)ethyl]-2,6-dimethylpiperazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a fluorophenyl ethyl group can be introduced via alkylation of 2,6-dimethylpiperazine using 2-(4-fluorophenyl)ethyl bromide in dichloromethane (DCM) or acetonitrile under reflux. Triethylamine is often used as a base to neutralize HBr byproducts . Purification via crystallization (e.g., with diethyl ether) or flash chromatography is recommended to isolate the product . Optimization can involve adjusting stoichiometry (e.g., 1.5:1 molar ratio of piperazine to alkylating agent) and solvent polarity to improve yields. Reaction monitoring via TLC or HPLC ensures completion .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl ethyl and methyl groups). For example, aromatic protons resonate at δ 7.2–6.8 ppm, while piperazine CH2_2 groups appear at δ 2.4–3.8 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 264.2 for C15_{15}H21_{21}FN2_2) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
    Discrepancies (e.g., unexpected peaks in NMR) are resolved via orthogonal methods (e.g., 2D NMR or spiking with authentic standards) .

Q. What safety protocols are essential when handling this compound?

Refer to Material Safety Data Sheets (MSDS) for hazards (e.g., acute toxicity warnings). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage conditions typically involve desiccated environments at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the spatial arrangement of the fluorophenyl and ethyl groups influence biological activity in structure-activity relationship (SAR) studies?

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ethyl linker modulates conformational flexibility. In kinase inhibitors, substituents at the piperazine nitrogen (e.g., methyl groups) sterically hinder non-target interactions. Comparative assays using analogs (e.g., 3-fluorophenyl or chlorophenyl derivatives) reveal that 4-fluorine optimizes binding to hydrophobic pockets in enzymes like tyrosine kinases .

Q. What computational strategies are effective in predicting reaction pathways or optimizing synthesis?

Quantum mechanical calculations (e.g., DFT) model transition states for alkylation or acylation steps. Tools like COMSOL Multiphysics integrate AI to simulate solvent effects and reaction kinetics. For example, reaction path searches using PubChem’s cheminformatics tools predict feasible intermediates and byproducts . Machine learning models trained on experimental data (e.g., yields, solvent polarity) can recommend optimal conditions (e.g., DCM vs. THF) .

Q. How can contradictory data in reaction yields or spectroscopic results be systematically addressed?

  • Yield discrepancies : Use factorial design experiments to test variables (e.g., temperature, catalyst loading). For instance, a 23^3 factorial design evaluates the impact of reflux time (12–24 h), base (Et3_3N vs. K2_2CO3_3), and solvent polarity .
  • Spectral anomalies : Cross-validate with X-ray crystallography (e.g., piperazine chair conformation analysis) or IR spectroscopy to confirm functional groups .

Q. What mechanistic insights explain the selectivity of this compound in enzyme inhibition assays?

The 2,6-dimethyl groups on piperazine restrict rotational freedom, favoring a chair conformation that aligns the fluorophenyl group with aromatic residues in enzyme active sites (e.g., ATP-binding pockets). Kinetic studies (e.g., IC50_{50} measurements) combined with molecular docking (AutoDock Vina) show that fluorophenyl π-stacking with Phe residues enhances binding affinity .

Q. Methodological Notes

  • Synthesis Optimization Table (Representative Example):

    ReagentSolventTemp (°C)Time (h)Yield (%)
    2-(4-FP)ethyl bromideDCM402465
    2-(4-FP)ethyl chlorideAcetonitrile801248
    Data adapted from .
  • Key Spectral Reference :

    • 1^1H NMR (CDCl3_3) for this compound: δ 2.44 (m, 4H, CH2_2), 3.32 (m, 2H, CH2_2), 6.91–7.34 (m, ArH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.